ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate
Description
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate (CAS: 889953-68-8) is a substituted indole derivative with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.69 g/mol . This compound features a chloro substituent at position 4 and a methyl group at position 7 of the indole ring, with an ethyl ester moiety at position 2 (Figure 1). It is synthesized via Friedel-Crafts acylation or alkylation reactions, as described in General Procedures A and B for analogous compounds (e.g., ethyl 3-acyl/alkyl-5-chloro-1H-indole-2-carboxylates) . Indole-2-carboxylates are of significant interest due to their roles as intermediates in pharmaceutical synthesis and their biological activities, including antitumor and allosteric modulation properties .
Properties
IUPAC Name |
ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKZGGWPDJCDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Construction and Esterification
- The indole-2-carboxylate skeleton is commonly prepared via Fischer indole synthesis or condensation of substituted phenylhydrazines with ketoesters.
- Esterification at the 2-position is typically achieved by refluxing the indole-2-carboxylic acid precursor with ethanol under acidic conditions (e.g., sulfuric acid catalyst), yielding ethyl esters with high purity and yield.
Selective Chlorination at the 4-Position
- Chlorination at the 4-position is achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under controlled temperature conditions to avoid over-chlorination or substitution at other reactive sites.
- Friedel-Crafts type chlorination employing AlCl₃ in anhydrous solvents like 1,2-dichloroethane under reflux for 2–3 hours is effective for introducing the chlorine substituent at the 4-position with yields ranging from 65% to 75%.
Introduction of the 7-Methyl Group
- Methylation at the 7-position can be performed via electrophilic substitution using methyl halides in the presence of a base or through alkylation reactions.
- Stepwise alkylation allows selective methylation while preserving other functional groups on the indole ring.
Copper-Mediated Cyclization (Alternative Route)
- A copper(II) chloride and potassium persulfate-mediated oxidative cyclization has been reported to construct indole derivatives from substituted ketoesters and amines in DMSO at 100°C, achieving moderate yields (~67%).
- This method offers an alternative to classical Fischer indole synthesis with potential for structural diversity.
Representative Experimental Procedure
The following table summarizes optimized reaction conditions for the synthesis of ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate and related indole derivatives:
Detailed Research Findings and Analysis
Chlorination Efficiency: The use of N-chlorosuccinimide (NCS) allows for regioselective chlorination at the 4-position of the indole ring, minimizing side reactions. Reaction temperature control is critical to avoid chlorination at other positions or ring degradation.
Methylation Specificity: Methylation at the 7-position requires careful control of reaction conditions to prevent N-methylation or multiple substitutions. Using methyl halides with a mild base in polar aprotic solvents such as DMF achieves high regioselectivity.
Ester Formation: Acid-catalyzed esterification in ethanol is a robust method to yield ethyl esters with high purity. Post-reaction purification by recrystallization ensures removal of unreacted starting materials and side products.
Alternative Routes: Copper-mediated oxidative cyclization provides a complementary approach for indole synthesis but may require more stringent conditions and yields are generally moderate.
Data Table: Summary of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux (~78°C) | 3–5 hours | >90 | Acid-catalyzed Fischer esterification |
| Chlorination | N-Chlorosuccinimide, CH₂Cl₂ | 0–25°C | 2–3 hours | 65–75 | Regioselective 4-chlorination |
| Methylation | Methyl iodide, K₂CO₃, DMF | Room temperature | 4–6 hours | 70–80 | Selective 7-methylation |
| Copper-mediated cyclization | CuCl₂, K₂S₂O₈, DMSO | 100°C | 2 hours | ~67 | Alternative synthesis route |
Notes on Purification and Characterization
- Purification is commonly achieved by recrystallization from DMF/acetic acid or solvent mixtures such as ethanol/n-hexane.
- Product identity and purity are confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and melting point analysis.
- Typical purity values exceed 95%, with melting points consistent with literature data for this compound derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-carbinols.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate span various fields:
Chemistry
- Intermediate in Synthesis : Used as a building block for synthesizing more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology
- Biological Activity : Indole derivatives exhibit significant biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer properties
Medicine
- Therapeutic Potential : Investigated for possible therapeutic applications in treating various diseases, including cancer and infections. Preliminary studies suggest interactions with specific enzymes or receptors involved in cellular signaling pathways.
Industry
- Material Development : Employed in the development of new synthetic drugs and materials due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as human reticulocyte 15-lipoxygenase-1, which plays a role in the metabolism of fatty acids . Additionally, the compound may exert antiproliferative effects by interfering with cell signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate with structurally related indole derivatives:
Key Observations:
- Substituent Position Effects : Chlorine at position 4 (target compound) vs. 6 or 7 (other derivatives) alters electronic distribution and steric hindrance, influencing reactivity and binding affinity .
- Molecular Weight : Nitro-substituted derivatives (e.g., CAS 6960-46-9) exhibit lower molecular weights but higher polarity due to the electron-withdrawing nitro group .
Biological Activity
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are characterized by a bicyclic structure that contributes to their biological activity. These compounds have been extensively studied for their roles in various therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial activities.
Target Interactions
This compound interacts with several biological targets, influencing various cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, which may contribute to its anticancer effects.
- Cell Signaling Modulation : It affects cell signaling pathways and gene expression related to apoptosis and cell cycle regulation.
Biochemical Pathways
The compound is involved in multiple biochemical pathways:
- Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values in the low micromolar range .
- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Studies and Experimental Evidence
- Cytotoxicity Studies :
- Mechanistic Insights :
- Comparative Analysis :
This compound has several notable biochemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C12H12ClN O2 |
| Molecular Weight | Approximately 237.68 g/mol |
| Structure | Heterocyclic aromatic compound |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate? A: The compound is synthesized via multi-step protocols involving formylation, substitution, and esterification. A typical approach starts with a substituted indole precursor. For example, formylation at the C2 position (using acetic anhydride or Vilsmeier-Haack conditions) introduces a carboxyl group, followed by esterification with ethanol. Chlorination at C4 may employ POCl₃ or N-chlorosuccinimide under controlled conditions, while methyl groups at C7 are introduced via alkylation or Friedel-Crafts reactions. Critical steps require regioselective control to avoid side products, often monitored by TLC or HPLC .
Advanced Synthesis: Regioselectivity Challenges
Q: How can researchers address regioselectivity issues during chlorination and methylation in the synthesis of this compound? A: Regioselectivity is influenced by electronic and steric factors. For chlorination at C4, directing groups (e.g., ester at C2) enhance electrophilic substitution. Methylation at C7 may require Lewis acid catalysts (e.g., AlCl₃) to direct alkylation. Advanced strategies include computational modeling (DFT) to predict reactive sites and optimize reaction conditions (temperature, solvent polarity). Conflicting results in substitution patterns should be resolved via 2D NMR (COSY, NOESY) and X-ray crystallography .
Basic Characterization
Q: What analytical techniques are essential for characterizing this compound? A: Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and esterification.
- Mass Spectrometry : HRMS for molecular weight validation.
- FT-IR : To verify ester (C=O, ~1700 cm⁻¹) and indole (N-H, ~3400 cm⁻¹) functionalities.
- Elemental Analysis : For purity assessment.
Cross-referencing with literature data for analogous indole derivatives is critical .
Advanced Structural Validation
Q: How can crystallographic data resolve ambiguities in the molecular structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of substituent positions and stereochemistry. Programs like SHELXL (for refinement) and Olex2 (for visualization) are standard. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks, which are critical for understanding packing interactions in solid-state structures. Discrepancies in bond lengths/angles should be cross-checked with the Cambridge Structural Database .
Stability and Reactivity in Experimental Conditions
Q: What precautions are necessary to maintain the stability of this compound during storage and reactions? A: The compound is sensitive to moisture and light due to the ester and chloro groups. Store under inert atmosphere (N₂/Ar) at -20°C. Avoid strong acids/bases to prevent hydrolysis. Reactivity studies should monitor decomposition via LC-MS. For reactions involving nucleophilic agents (e.g., Grignard reagents), protect the indole NH with Boc groups to prevent side reactions .
Advanced Reactivity: Functional Group Transformations
Q: How can the 4-chloro substituent be leveraged for further functionalization? A: The chloro group undergoes Suzuki-Miyaura cross-coupling (with Pd catalysts) to introduce aryl/heteroaryl groups or nucleophilic substitution with amines/thiols. Competitive reactivity at the ester group must be mitigated by using mild conditions (e.g., low temperatures, polar aprotic solvents). Post-functionalization purity is assessed via reverse-phase HPLC .
Data Contradictions and Reproducibility
Q: How should researchers address inconsistencies in reported synthetic yields or spectral data? A: Reproducibility issues often arise from subtle variations in reaction conditions (e.g., solvent purity, catalyst lot). To resolve contradictions:
- Replicate experiments with controlled variables.
- Use high-purity reagents (≥99%, verified by GC).
- Compare NMR data with DEPT/HSQC to assign signals unambiguously.
- Consult crystallographic data (if available) to confirm structural assignments .
Applications in Drug Discovery
Q: What role does this compound play in medicinal chemistry research? A: Indole derivatives are privileged scaffolds in drug design. This compound serves as an intermediate for antitumor agents (e.g., kinase inhibitors) or antimicrobials. Advanced applications involve derivatizing the ester to amides or optimizing substituents for bioavailability. Biological activity is validated via in vitro assays (e.g., IC₅₀ determination against cancer cell lines) .
Handling Sensitive Functional Groups
Q: What protective measures are required when handling this compound in catalytic reactions? A: Use gloveboxes or Schlenk lines for air-sensitive reactions (e.g., palladium-catalyzed couplings). The chloro group may release HCl under basic conditions; trap gases with scrubbers. Personal protective equipment (PPE) includes nitrile gloves, P95 respirators, and chemical-resistant lab coats .
Computational Modeling for Reactivity Prediction
Q: How can computational tools aid in designing derivatives of this compound? A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to target proteins (e.g., tubulin). Machine learning models (e.g., Random Forest) can optimize substituent patterns for desired properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
